Cauloside A Cauloside A Hederagenin 3-O-arabinoside is a triterpenoid saponin that is hederagenin attached to an alpha-L-arabinopyranosyl residue at position 3 via a glycosidic linkage. It has a role as a plant metabolite. It is a triterpenoid saponin, a monosaccharide derivative, a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and an alpha-L-arabinopyranoside. It is functionally related to a hederagenin. It derives from a hydride of an oleanane.
Cauloside A is a natural product found in Anemone taipaiensis, Caulophyllum thalictroides, and other organisms with data available.
See also: Caulophyllum robustum Root (part of).
Brand Name: Vulcanchem
CAS No.: 17184-21-3
VCID: VC0522794
InChI: InChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1
SMILES: CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C
Molecular Formula: C35H56O8
Molecular Weight: 604.8 g/mol

Cauloside A

CAS No.: 17184-21-3

Cat. No.: VC0522794

Molecular Formula: C35H56O8

Molecular Weight: 604.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cauloside A - 17184-21-3

Specification

CAS No. 17184-21-3
Molecular Formula C35H56O8
Molecular Weight 604.8 g/mol
IUPAC Name (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1
Standard InChI Key QUBNLZCADIYAFW-RITZIESXSA-N
Isomeric SMILES C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O
SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Cauloside A belongs to the oleanane-type triterpenoid saponins, featuring a 30-carbon skeleton with multiple hydroxyl and carboxyl functional groups. The compound’s structure includes:

  • A hederagenin aglycone (olean-12-en-28-oic acid) with hydroxylation at position C-23.

  • An α-L-arabinopyranosyl moiety glycosidically linked to the C-3 hydroxyl group of the aglycone .

Table 1: Key Physicochemical Properties of Cauloside A

PropertyValueSource
Molecular formulaC35H56O8C_{35}H_{56}O_8
Molecular weight604.82 g/mol
Melting point228–230°C
Stereochemistry13 defined stereocenters
SolubilitySoluble in DMSO, methanol, ethanol

The compound’s stereochemical complexity is evident in its 13 defined stereocenters, which contribute to its diverse biological interactions . Its arabinose sugar moiety enhances solubility in polar solvents, facilitating its isolation and characterization .

Natural Sources and Biosynthesis

Cauloside A is primarily isolated from:

  • Caulophyllum thalictroides (blue cohosh): A perennial herb native to North America, traditionally used in herbal medicine .

  • Caulophyllum robustum: Found in East Asia, this species is a rich source of triterpenoid saponins .

  • Anemone taipaiensis: A less-studied species contributing to the compound’s natural diversity .

Biosynthetically, Cauloside A originates from the cyclization of 2,3-oxidosqualene, forming the oleanane backbone. Subsequent oxidation and glycosylation steps introduce the C-23 hydroxyl and C-3 arabinose groups, respectively .

Pharmacological Activities

Mitochondriotoxic Effects

Cauloside A demonstrates concentration- and time-dependent mitochondriotoxicity, disrupting mitochondrial membrane potential and inducing apoptosis in vitro. This activity is attributed to its ability to interfere with electron transport chain complexes, leading to reactive oxygen species (ROS) accumulation .

Anti-Inflammatory Properties

Saponins from Caulophyllum species inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing NF-κB signaling pathways. Cauloside A’s hydroxyl groups may enhance its binding affinity to inflammatory mediators .

Analytical Characterization

Modern spectroscopic and chromatographic techniques have been critical in elucidating Cauloside A’s structure:

Table 2: Analytical Data for Cauloside A

MethodFindingsSource
1^1H NMRPeaks at δ 5.28 (H-12 olefinic proton), δ 4.76 (anomeric proton of arabinose)
Mass Spectrometry[M+H]+^+ peak at m/z 605.39
HPLCPurity ≥99.5% (UV detection at 210 nm)

These methods confirm the compound’s identity and purity, essential for reproducibility in pharmacological studies .

Pharmacokinetics and Metabolism

  • Low oral bioavailability due to poor intestinal absorption and hydrolysis by gut microbiota.

  • Hepatic metabolism involving cytochrome P450 enzymes, yielding glucuronidated or sulfated metabolites .

Further studies are needed to assess Cauloside A’s absorption, distribution, metabolism, and excretion (ADME) profile.

Applications and Future Perspectives

Research Applications

  • Mitochondrial studies: As a tool compound for probing mitochondrial dysfunction in neurodegenerative diseases .

  • Drug development: Structural optimization to enhance bioavailability and reduce toxicity .

Challenges and Opportunities

  • Synthetic complexity: The compound’s 13 stereocenters pose challenges for total synthesis, necessitating biocatalytic or semi-synthetic approaches.

  • Ecological sustainability: Overharvesting of Caulophyllum species underscores the need for biotechnological production (e.g., cell culture, metabolic engineering) .

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